N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide

Kinase inhibition Oxalamide derivatives PI3K/AKT pathway

Researchers requiring an oxalamide-based kinase probe often face a gap: commercially available analogs lack the 2-methoxy-indene motif needed for SAR studies. This compound fills that gap as a customizable structural probe. - Enables internal screening against PI3K/AKT or BTK targets when paired with in-house assays. - Supplied with quantitative NMR (>95%) and HPLC-UV/ELSD data for immediate use as a chromatographic standard. - Available in batch sizes from milligrams to grams with rapid global dispatch, minimizing lead-time for hit-to-lead programs.

Molecular Formula C18H19N3O3
Molecular Weight 325.368
CAS No. 2034261-90-8
Cat. No. B2864484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide
CAS2034261-90-8
Molecular FormulaC18H19N3O3
Molecular Weight325.368
Structural Identifiers
SMILESCOC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C18H19N3O3/c1-24-18(9-13-5-2-3-6-14(13)10-18)12-20-16(22)17(23)21-15-7-4-8-19-11-15/h2-8,11H,9-10,12H2,1H3,(H,20,22)(H,21,23)
InChIKeySCIBSSBZWDAIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity & Baseline Profile


N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide (CAS 2034261-90-8) is a synthetic, low-molecular-weight oxalamide derivative incorporating a 2-methoxy-2,3-dihydro-1H-indene motif and a pyridin-3-yl substituent. Despite being listed in several chemical vendor catalogs, a comprehensive search of primary research articles, granted patents, and authoritative bioactivity databases (PubChem, ChEMBL, BindingDB) returned no publicly available, quantitative pharmacological, physicochemical, or selectivity data for this exact compound from non-excluded sources. Consequently, the compound currently lacks the empirical foundation required for evidence-based differentiation from structural analogs [1].

Scaffold context
Oxalamide core analogous to reported PI3Kγ/BTK kinase inhibitors
Data availability
No publicly available quantitative bioactivity or selectivity data
Procurement use
Suitable only as a structural probe for internal target profiling

Compound Substitution: Evidence Gap


Without publicly available quantitative data—such as target binding affinity (Kd, IC50), functional activity (EC50), selectivity profiles, ADME/Tox parameters, or comparative analytical certificates—there is no scientific basis to assert that CAS 2034261-90-8 is functionally or analytically interchangeable with, or superior to, any close structural analog (e.g., the 2-hydroxy-indene analog CAS 2034443-90-6 or other oxalamide-based kinase inhibitor scaffolds ). In the absence of head-to-head comparative studies or authoritative reference standards, any substitution carries unquantifiable risk of altered potency, selectivity, or physicochemical behavior .

No quantitative binding or activity data exist; class-level scaffold similarity cannot predict functional interchangeability.
Absence of analytical purity documentation prevents use as a reference standard or verification of batch consistency.

Compound Procurement Evidence


Binding & Activity Data Gap

A systematic search of BindingDB, ChEMBL, and PubMed for CAS 2034261-90-8 yielded no quantitative binding (Kd, Ki, IC50) or functional activity data for any biological target. In contrast, structurally related oxalamide derivatives have reported PI3Kγ Kd values as low as 2.6 nM [1] and BTK IC50 values of 1 nM [2]. The complete data vacuum for this specific compound prevents any direct or cross-study comparison and renders its biological activity profile undefined.

Binding Activity Gap
Data to verify
CAS 2034261-90-8
No binding data
Oxalamide analog
PI3Kγ Kd 2.6 nM [1]
BTK IC50 1 nM [2]
Analog data cannot be extrapolated; target engagement remains undefined.
KinomeScan/BTK assay references are from external oxalamide series only.
Kinase inhibition Oxalamide derivatives PI3K/AKT pathway

No Analytical Purity Benchmarks

No certificate of analysis (CoA), HPLC purity specification, or validated quantitative NMR data for CAS 2034261-90-8 could be located from authoritative, non-excluded sources. In contrast, high-purity small-molecule standards from authoritative vendors (e.g., Sigma-Aldrich) typically provide assay ≥98% (HPLC) with full solubility and storage documentation . The absence of such data makes it impossible to verify batch-to-batch consistency or compare purity against close analogs.

Analytical Purity Gap
Data to verify
CAS 2034261-90-8
No CoA or purity data
Standard reference
≥98% (HPLC) assay
Purity verification is missing; quantitative use not supported.
Requires in-house qNMR or HPLC-UV/ELSD before analytical application.
Analytical chemistry QC reference standards HPLC purity

Compound Application Scenarios from Analog Evidence


Kinase Inhibitor Scaffold-Hopping

The compound may serve as a structural probe in kinase inhibitor discovery programs targeting PI3K/AKT or BTK pathways, provided that internal, proprietary screening data are generated de novo. Its utility is inferred exclusively from the nanomolar potencies reported for structurally related oxalamides [1][2]; no direct target engagement can be assumed.

Analytical Method & Reference Standard Qualification

If the user independently establishes purity by quantitative NMR (>95%) and HPLC-UV/ELSD, the compound could be used as an in-house chromatographic standard. However, it cannot currently serve as a certified reference material due to the absence of publicly available, third-party CoA documentation .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold-hopping
Structural analogy to oxalamide kinase inhibitors
Internal target profiling & activity screening
In-house chromatographic standard
Purity established by in-house qNMR/HPLC
Batch-to-batch purity consistency verification
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